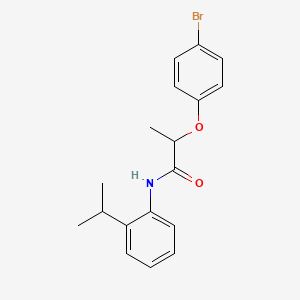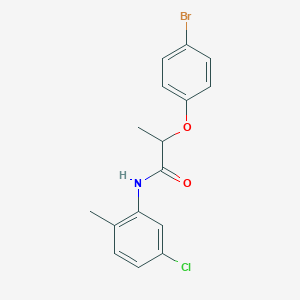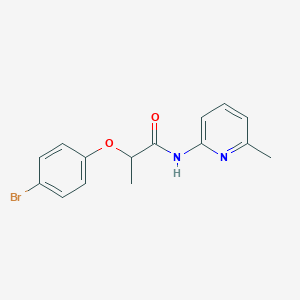
2-(4-bromophenoxy)-N-(2-isopropylphenyl)propanamide
説明
2-(4-bromophenoxy)-N-(2-isopropylphenyl)propanamide, commonly known as KBR-3023, is a synthetic compound that belongs to the class of arylamides. It is a potent and selective antagonist of the G protein-coupled receptor 55 (GPR55) and has shown promising results in various scientific research applications.
作用機序
KBR-3023 acts as a selective antagonist of the 2-(4-bromophenoxy)-N-(2-isopropylphenyl)propanamide receptor, which is a member of the G protein-coupled receptor family. The 2-(4-bromophenoxy)-N-(2-isopropylphenyl)propanamide receptor is widely expressed in various tissues, including the brain, immune cells, and cancer cells. It plays a crucial role in regulating various physiological processes, including cell proliferation, migration, and inflammation.
Biochemical and Physiological Effects:
KBR-3023 has been shown to have a range of biochemical and physiological effects, including reducing cancer cell proliferation and inducing apoptosis, reducing inflammation, improving cognitive function, and reducing pain and anxiety in animal models.
実験室実験の利点と制限
KBR-3023 has several advantages for laboratory experiments, including its high selectivity for the 2-(4-bromophenoxy)-N-(2-isopropylphenyl)propanamide receptor, its potency, and its ability to penetrate the blood-brain barrier. However, its limitations include its relatively short half-life, which may require frequent dosing, and its potential off-target effects on other G protein-coupled receptors.
将来の方向性
Future research on KBR-3023 could focus on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Further studies could also investigate its pharmacokinetics and pharmacodynamics to optimize dosing and improve its therapeutic efficacy. Additionally, research could explore the potential of KBR-3023 as a tool compound for studying the 2-(4-bromophenoxy)-N-(2-isopropylphenyl)propanamide receptor and its role in various physiological processes.
科学的研究の応用
KBR-3023 has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. Its ability to modulate the 2-(4-bromophenoxy)-N-(2-isopropylphenyl)propanamide receptor has been shown to have anti-tumor effects in cancer cells, reduce inflammation in various tissues, and improve cognitive function in animal models of Alzheimer's disease.
特性
IUPAC Name |
2-(4-bromophenoxy)-N-(2-propan-2-ylphenyl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20BrNO2/c1-12(2)16-6-4-5-7-17(16)20-18(21)13(3)22-15-10-8-14(19)9-11-15/h4-13H,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYAJFELTMVMLPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=CC=C1NC(=O)C(C)OC2=CC=C(C=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20BrNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![4-bromo-N-[5-chloro-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B4111429.png)
![2-phenoxy-N-(3-{[(phenylthio)acetyl]amino}phenyl)acetamide](/img/structure/B4111432.png)
![3-[(2-phenoxypropanoyl)amino]benzoic acid](/img/structure/B4111436.png)
![2-({4-[(2-phenylbutanoyl)amino]benzoyl}amino)benzoic acid](/img/structure/B4111444.png)
![N-[4-iodo-2-(trifluoromethyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B4111450.png)
![1-benzyl-3-[2-[(4-chlorophenyl)(methyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4111455.png)
![5,6-dichloro-2-[3-(methylsulfonyl)-1-(1-pyrrolidinylcarbonyl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B4111466.png)
![2-(2,4-dichlorophenoxy)-N-{[(2-methyl-4-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)amino]carbonothioyl}propanamide](/img/structure/B4111471.png)
![8-[(4-fluorobenzyl)oxy]quinoline](/img/structure/B4111492.png)


![1-[3-(4-methoxyphenoxy)propanoyl]-4-methylpiperazine hydrochloride](/img/structure/B4111516.png)